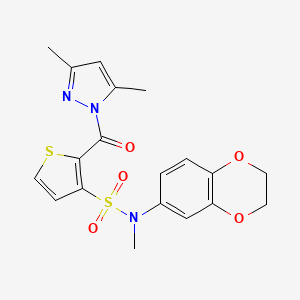
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C_{18}H_{20}N_{4}O_{4}S
- Molecular Weight : 384.44 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The structural features include a benzodioxin moiety, a pyrazole ring, and a thiophene sulfonamide group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxin Derivative : The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide derivative.
- Introduction of the Pyrazole Group : Subsequent reactions with 3,5-dimethyl-1H-pyrazole derivatives lead to the formation of the desired carbonyl group.
- Final Coupling with Thiophene : The final step involves coupling with thiophene derivatives to yield the target compound.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxin and pyrazole moieties exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase Inhibition : Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- α-Glucosidase Inhibition : Compounds with related structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity is beneficial for managing Type 2 diabetes mellitus (T2DM) by reducing postprandial blood glucose levels .
Antimicrobial Activity
The pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. For example:
- Antibacterial and Antifungal Effects : Pyrazole-based compounds demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity highlights their potential as therapeutic agents .
Anti-inflammatory Properties
Research has also pointed towards anti-inflammatory activities associated with similar compounds. The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions .
Case Studies and Research Findings
- Case Study on Acetylcholinesterase Inhibition :
-
Antimicrobial Testing :
- A series of pyrazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that modifications on the pyrazole ring enhanced antibacterial activity, indicating structure-activity relationships that could be exploited for drug design .
Data Summary Table
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-10-13(2)22(20-12)19(23)18-17(6-9-28-18)29(24,25)21(3)14-4-5-15-16(11-14)27-8-7-26-15/h4-6,9-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUGIZQHRRESJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














